molecular formula C20H28N4O3 B286443 2-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

2-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

Cat. No.: B286443
M. Wt: 372.5 g/mol
InChI Key: YIBAHIUJRKGNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione is a member of piperazines.

Scientific Research Applications

Antagonistic Properties and Neurotransmission

  • This compound has shown potent 5-HT2 antagonist activity. Specifically, derivatives of this compound, such as 2-[2-[4-[bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]- 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, exhibited greater antagonist activity than known compounds like ritanserin, without showing alpha 1 antagonist activity in vivo (Watanabe et al., 1992). Additionally, it's useful in studying serotonergic neurotransmission with positron emission tomography (PET), as indicated by research with [18F]p-MPPF, a derivative of this compound (Plenevaux et al., 2000).

Antimicrobial Activity

  • Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which include structural elements of the given compound, have shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, opening new directions for antimycobacterial drug development (Lv et al., 2017).

Antiulcer Agents

  • Derivatives of imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents. These compounds displayed good cytoprotective properties in ethanol and HCl models, suggesting their potential as therapeutic agents for ulcers (Starrett et al., 1989).

Anticancer Activity

  • Selenylated derivatives of imidazo[1,2-a]pyridines showed promising activity against breast cancer cells, inhibiting cell proliferation and inducing apoptosis, highlighting their potential in breast cancer chemotherapy (Almeida et al., 2018).

Properties

Molecular Formula

C20H28N4O3

Molecular Weight

372.5 g/mol

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C20H28N4O3/c1-27-18-8-3-2-6-16(18)22-13-10-21(11-14-22)12-15-24-19(25)17-7-4-5-9-23(17)20(24)26/h2-3,6,8,17H,4-5,7,9-15H2,1H3

InChI Key

YIBAHIUJRKGNMN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4CCCCN4C3=O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4CCCCN4C3=O

solubility

40.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione
Reactant of Route 5
2-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione
Reactant of Route 6
2-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

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